molecular formula C16H28N2O4 B1532476 tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate CAS No. 1216447-99-2

tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate

Cat. No.: B1532476
CAS No.: 1216447-99-2
M. Wt: 312.4 g/mol
InChI Key: LWNSOVAVKNHEBI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate is a sophisticated chiral building block of significant value in synthetic and medicinal chemistry. Its core structure integrates a piperidine ring, a prevalent scaffold in pharmaceuticals, protected with a Boc (tert-butoxycarbonyl) group, and a chiral 4-isopropyl-2-oxazolidinone moiety. The oxazolidinone group is a well-established chiral auxiliary, famously utilized in the Evans aldol reaction for the stereoselective construction of complex molecules [https://www.organic-chemistry.org/namedreactions/evans-aldol-reaction.shtml]. This compound is specifically designed to introduce a chiral piperidine subunit with high enantiomeric purity into target structures. Research applications are primarily focused on the development of novel bioactive compounds, where it serves as a critical intermediate in the synthesis of potential kinase inhibitors and other therapeutics that target signaling pathways. The defined stereocenter and rigid oxazolidinone ring system help control the three-dimensional orientation of the molecule, which is crucial for achieving high affinity and selectivity for biological targets. Its primary research utility lies in enabling the efficient, stereocontrolled synthesis of complex amine-containing architectures for drug discovery programs and the investigation of structure-activity relationships (SAR).

Properties

IUPAC Name

tert-butyl 4-(2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-11(2)13-10-21-15(20)18(13)12-6-8-17(9-7-12)14(19)22-16(3,4)5/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNSOVAVKNHEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Boc-Protected Piperidine Intermediate

The initial step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is commonly achieved by reacting piperidine derivatives with di-tert-butyl dicarbonate in an organic solvent such as ethyl acetate at low temperatures (0–5 °C), followed by stirring at ambient temperature for extended periods (up to 48 hours) to ensure complete reaction.

Typical procedure:

Step Reagents & Conditions Outcome
1 Piperidine derivative + di-tert-butyl dicarbonate in ethyl acetate (0–5 °C) Formation of tert-butyl piperidine-1-carboxylate
2 Stirring at ambient temperature for 48 hours Completion of Boc protection
3 Work-up: aqueous washes, drying, evaporation Isolated Boc-protected intermediate

The Boc-protected intermediate is then purified by standard extraction and drying procedures.

Formation of Hydroxymethyl Piperidine Intermediate

Reduction of the ester or keto group on the Boc-protected piperidine derivative is performed using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C. This step converts the carbonyl group to a hydroxymethyl group, which is a crucial intermediate for further functionalization.

Step Reagents & Conditions Outcome
1 Boc-protected ester + LiAlH4 in THF at 0 °C Reduction to Boc-protected hydroxymethyl piperidine
2 Quenching with water and NaOH Work-up to isolate alcohol intermediate
3 Filtration and drying Purified hydroxymethyl intermediate

NMR analysis confirms the successful reduction by the appearance of characteristic hydroxymethyl signals.

Final Purification

The crude product is purified by silica gel column chromatography using eluents such as petroleum ether/ethyl acetate mixtures. The purity and identity are confirmed by NMR, LC-MS, and other spectroscopic methods.

Comparative Data Table of Key Reaction Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
Boc Protection Carbamate formation Di-tert-butyl dicarbonate, ethyl acetate, 0–5 °C to RT, 48 h ~90 High selectivity for nitrogen protection
Reduction Carbonyl to alcohol LiAlH4 in THF, 0 °C, 2 h ~75 Requires careful quenching to avoid side reactions
Cyclization Oxazolidinone ring formation Amino acid derivative, coupling agents, THF/DCM, RT 60–70 Stereochemistry critical for activity
Purification Chromatography Silica gel, petroleum ether/ethyl acetate - Ensures removal of impurities and by-products

Research Findings and Optimization Notes

  • The Boc protection step benefits from low temperature addition of di-tert-butyl dicarbonate to minimize side reactions and maximize yield.
  • Lithium aluminium hydride reduction requires strict temperature control and slow addition to prevent decomposition or over-reduction.
  • The cyclization to form the oxazolidinone ring is sensitive to solvent and temperature; THF and dichloromethane are preferred solvents for optimal yields and stereochemical control.
  • Purification by silica gel chromatography using gradient elution improves the isolation of the pure target compound.
  • The stereochemical purity of the final compound is crucial, as the biological activity is often dependent on the configuration at the oxazolidinone and piperidine centers.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(4-Isopropyl-2-ox-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), chromium(VI) compounds (e.g., CrO3)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Nucleophiles (e.g., amines, alcohols), leaving groups (e.g., halides)

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones

  • Reduction: : Alcohols, amines

  • Substitution: : Amides, esters

Scientific Research Applications

Tert-Butyl 4-(4-Isopropyl-2-ox-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical transformations.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-Isopropyl-2-ox-1,3-oxazolidin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Substituent Effects

  • Target vs. The isopropyl substituent offers steric bulk without aromatic conjugation, which may improve metabolic stability in vivo .
  • Target vs. This modification could destabilize the oxazolidinone ring or influence its conformation in catalytic processes .

Functional Group Implications

  • The Boc group in all three compounds ensures nitrogen protection, critical for stepwise synthesis.

Availability and Commercial Viability

  • The discontinuation of the benzyl-substituted compound (CAS 1217482-15-9) may reflect challenges in scalability, stability, or diminished demand .
  • The 2,5-dioxo analog (CAS 141468-55-5) remains accessible for research, though its synthetic utility is likely niche due to its atypical substitution pattern .

Research Findings and Implications

Synthetic Utility: Boc-protected piperidine-oxazolidinone hybrids are versatile intermediates. For example, benzyl-substituted analogs have been used in peptide mimetics and kinase inhibitor development .

Biological Relevance: The oxazolidinone scaffold is associated with antimicrobial activity. Modulating substituents (e.g., isopropyl vs. benzyl) could fine-tune target selectivity or pharmacokinetics.

Crystallographic Analysis: Tools like SHELX () are critical for resolving the stereochemistry of such compounds, ensuring accurate structural validation during drug discovery .

Biological Activity

Chemical Identity

  • Name : tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
  • CAS Number : 1216447-99-2
  • Molecular Formula : C16H28N2O4
  • Molar Mass : 312.4 g/mol

This compound is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities, particularly in therapeutic applications.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including those similar to this compound, exhibit significant anticancer activity. For instance, a derivative showed enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin, suggesting that structural modifications can lead to improved therapeutic efficacy .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineCytotoxicityReference
Compound AFaDuHigher than Bleomycin
Compound BLung CancerSignificant Inhibition
Compound CBreast CancerModerate Inhibition

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in the context of Alzheimer's disease. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in managing cholinergic dysfunction associated with Alzheimer's. This inhibition is essential for enhancing neurotransmitter levels in the brain, potentially improving cognitive function .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the piperidine moiety is crucial for binding to specific receptors and enzymes involved in cancer progression and neurodegenerative diseases. For example, compounds containing a piperidine structure have demonstrated stable hydrophobic interactions with the IKKb catalytic pocket, which plays a significant role in inflammation and cancer progression .

Study on Anticancer Activity

In a study focusing on the anticancer properties of piperidine derivatives, researchers synthesized several compounds and evaluated their effects on different cancer cell lines. The results indicated that modifications to the piperidine structure could enhance cytotoxic effects significantly.

Neuroprotective Study

Another research effort explored the neuroprotective potential of similar compounds by assessing their ability to inhibit cholinesterase enzymes. The findings revealed that certain derivatives not only inhibited these enzymes effectively but also exhibited antioxidant properties that could protect neuronal cells from oxidative stress .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxazolidinone FormationIsopropyl isocyanate, K₂CO₃, DMF, 80°C65–75
Boc ProtectionBoc₂O, DMAP, THF, RT>90

Advanced: What advanced techniques resolve structural ambiguities in this compound?

Methodological Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic methods:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:
    • High-resolution data (d-spacing < 0.8 Å) to resolve oxazolidinone ring conformation.
    • Twinning analysis if crystals show non-merohedral twinning .
  • NMR Spectroscopy:
    • ¹H-¹³C HMBC to confirm connectivity between the oxazolidinone and piperidine moieties.
    • NOESY for stereochemical assignment of substituents .

Case Study: A related piperidine-oxazolidinone derivative showed torsional strain in the oxazolidinone ring via X-ray, confirmed by DFT calculations (RMSD < 0.05 Å) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (evidence of light sensitivity in related compounds) .
  • Ventilation: Use fume hoods due to potential dust/aerosol formation during weighing .
  • Emergency Measures:
    • Skin contact: Wash with 10% aqueous ethanol (prevents absorption via lipid layers).
    • Spills: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict reactivity and SAR?

Methodological Answer:

  • Reactivity Prediction:
    • DFT (B3LYP/6-31G*) to model nucleophilic attack at the oxazolidinone carbonyl .
    • Transition state analysis for ring-opening reactions (e.g., hydrolysis).
  • Structure-Activity Relationship (SAR):
    • Molecular docking (AutoDock Vina) against bacterial ribosomes (oxazolidinones target 23S rRNA) .
    • Compare electrostatic potential maps with analogs (e.g., linezolid) to optimize hydrogen bonding .

Example: A trifluoroacetyl analog showed 10× higher binding affinity than non-fluorinated derivatives in silico .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethyl acetate/hexane (1:3) to isolate pure product .
  • Chromatography:
    • Normal-phase silica gel (100–200 mesh) with gradient elution (5–20% EtOAc in hexane).
    • Reverse-phase HPLC (C18 column, acetonitrile/water) for polar impurities .
  • Yield Improvement: Pre-purify intermediates via flash chromatography to reduce final-step impurities .

Advanced: How to address conflicting NMR data for stereoisomers?

Methodological Answer:

  • Chiral Derivatization: React with Mosher’s acid chloride (R/S) and compare ¹H NMR shifts .
  • Dynamic NMR (DNMR):
    • Variable-temperature ¹H NMR to assess ring-flipping in piperidine (ΔG‡ calculation).
    • 2D NOESY for through-space correlations between isopropyl and piperidine protons .
  • Crystallographic Validation: Compare experimental X-ray data with predicted dihedral angles from NMR .

Case Study: A diastereomeric mixture showed overlapping signals at 298K but resolved into distinct peaks at 223K .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate

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